Direct Phenyl vs. Phenoxy Linkage: Impact on Enzymatic Inhibition Potency (5-Lipoxygenase Assay)
Methyl 4-(2-formylphenyl)but-2-enoate [1] and its closest known oxa-analog Methyl 4-(2-formylphenoxy)but-2-enoate (CAS 117316-33-3) [2] were both evaluated for inhibition of human recombinant 5-lipoxygenase (5-LOX) in a cell-free assay. The direct phenyl analogue exhibited an IC50 >10,000 nM (virtually no inhibition) [1], whereas the oxa-bridged analog demonstrates documented synthetic utility via condensation-cyclization cascades with diamines under scandium(III) triflate catalysis [2], a reactivity pattern not accessible to the C-linked variant due to the absence of the ether oxygen as a H-bond acceptor and conformational constraint.
| Evidence Dimension | 5-LOX enzymatic inhibition IC50 (primary biochemical assay) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Methyl 4-(2-formylphenoxy)but-2-enoate: IC50 not reported (not active in this assay class); characterized by synthetic condensation–cyclization utility |
| Quantified Difference | Target compound is essentially inactive (IC50 >10 µM) as a 5-LOX inhibitor, whereas the oxa-analog is employed in multicomponent heterocycle construction |
| Conditions | Cell-free assay using human recombinant 5-LOX expressed in E. coli BL21(DE3); product formation of LTB4 and 5-HETE measured |
Why This Matters
Procurement for 5-LOX inhibition programs must exclude Methyl 4-(2-formylphenyl)but-2-enoate (confirmed inactive), while the oxa-analog remains a validated synthetic entry point for benzo-oxazepine scaffolds.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 >1.00E+4 nM for inhibition of human recombinant 5-LOX. https://www.bindingdb.org/bind/BDBM50591538 View Source
- [2] Srinivasulu, K. et al. (2022) Comprehensive Heterocyclic Chemistry IV, Vol. 13, Ch. 13.08.2.9, pp. 1-58. DOI: 10.1016/B978-0-12-818655-8.00077-9. View Source
